![molecular formula C14H17ClN4O3S B2865965 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1330160-83-2](/img/structure/B2865965.png)
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride
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Description
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H17ClN4O3S and its molecular weight is 356.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a protein that functions as a channel across the membrane of cells that produce mucus, sweat, saliva, tears, and digestive enzymes .
Mode of Action
This compound acts as a potentiator for the CFTR . Potentiators are molecules that enhance the function of a protein. In this case, the compound enhances the gating function of the CFTR channel, allowing it to remain open for a longer period . This results in an increased flow of chloride ions across the cell membrane .
Biochemical Pathways
The compound’s action primarily affects the chloride ion transport pathway . By enhancing the function of the CFTR, the compound increases the flow of chloride ions across the cell membrane. This can help to thin the mucus and improve the clearance of mucus from the lungs .
Pharmacokinetics
The optimization of potency, efficacy, and pharmacokinetic profile is described in the discovery of this compound
Result of Action
The result of the compound’s action at the molecular level is the increased flow of chloride ions across the cell membrane . At the cellular level, this can lead to a thinning of the mucus, improving the clearance of mucus from the lungs .
Biological Activity
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C17H17ClN4O2S
- Molecular Weight : 408.9 g/mol
- CAS Number : 1216573-01-1
Biological Activity Overview
Research indicates that compounds similar to N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide exhibit various biological activities including cytotoxicity against cancer cell lines and modulation of apoptosis pathways.
Cytotoxicity Studies
A study conducted on isoxazole derivatives indicated that compounds structurally related to our compound showed significant cytotoxic effects against human promyelocytic leukemia cells (HL-60). The IC50 values ranged from 86 to 755 μM, with specific derivatives demonstrating the highest activity .
Table 1: Cytotoxicity of Isoxazole Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |
Isoxazole (6) | 755 | Primarily cell cycle arrest |
The mechanisms by which N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects may involve modulation of key proteins involved in the apoptotic pathway:
- Bcl-2 Family Proteins : Isoxazole derivatives influenced the expression levels of Bcl-2 and Bax proteins. Isoxazole (3) decreased Bcl-2 expression while increasing p21^WAF1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle regulation .
- Cell Cycle Regulation : The upregulation of p21^WAF1 indicates an arrest in the cell cycle that may contribute to the observed cytotoxic effects.
Case Studies and Research Findings
Multiple studies have highlighted the biological potential of isoxazole derivatives:
- A study focused on the synthesis of various isoxazoles reported significant cytotoxicity in HL-60 cells with specific alterations in gene expression linked to apoptosis and cell cycle control .
- Another investigation into heterobicyclic compounds demonstrated that modifications in molecular structure could enhance biological activity against cancer cells, emphasizing the importance of structural features in drug design .
Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S.ClH/c1-7-5-9(17-21-7)13(20)16-14-11(12(15)19)8-3-4-18(2)6-10(8)22-14;/h5H,3-4,6H2,1-2H3,(H2,15,19)(H,16,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNCCDPHVADGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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